(4-(Methylamino)piperidin-1-yl)(phenyl)methanone
CAS No.: 92032-54-7
Cat. No.: VC3380395
Molecular Formula: C13H18N2O
Molecular Weight: 218.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 92032-54-7 |
---|---|
Molecular Formula | C13H18N2O |
Molecular Weight | 218.29 g/mol |
IUPAC Name | [4-(methylamino)piperidin-1-yl]-phenylmethanone |
Standard InChI | InChI=1S/C13H18N2O/c1-14-12-7-9-15(10-8-12)13(16)11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H3 |
Standard InChI Key | FJOZONKRMICPLS-UHFFFAOYSA-N |
SMILES | CNC1CCN(CC1)C(=O)C2=CC=CC=C2 |
Canonical SMILES | CNC1CCN(CC1)C(=O)C2=CC=CC=C2 |
Introduction
Structural Characteristics and Identification
(4-(Methylamino)piperidin-1-yl)(phenyl)methanone belongs to the class of piperidine derivatives featuring an amide linkage. The compound's structure contains several key functional groups that define its chemical behavior and potential biological interactions.
Chemical Identity and Nomenclature
The compound is characterized by specific identifiers that establish its unique chemical identity:
Table 1: Chemical Identifiers of (4-(Methylamino)piperidin-1-yl)(phenyl)methanone
The compound is also known by several synonyms, including:
Structural Features
The molecule possesses several distinctive structural elements:
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A six-membered piperidine heterocyclic ring
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A phenyl ring connected to the piperidine nitrogen via a carbonyl group
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A methylamino group (-NHCH3) at the 4-position of the piperidine ring
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Two nitrogen atoms with different chemical environments (amide and amine)
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One carbonyl group forming an amide bond with the piperidine nitrogen
The piperidine ring likely adopts a chair conformation in its most stable state, with the methylamino group preferentially occupying an equatorial position to minimize steric interactions.
Physicochemical Properties
Understanding the physicochemical properties of (4-(Methylamino)piperidin-1-yl)(phenyl)methanone is crucial for predicting its behavior in various environments and its potential interactions with biological systems.
Physical Properties
Table 2: Physical Properties of (4-(Methylamino)piperidin-1-yl)(phenyl)methanone
Chemical Properties and Reactivity
The chemical reactivity of (4-(Methylamino)piperidin-1-yl)(phenyl)methanone is influenced by its functional groups:
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The secondary amine group (methylamino) at the 4-position can act as:
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A nucleophile in alkylation reactions
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A hydrogen bond donor through its N-H bond
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A Brønsted base due to the lone pair on nitrogen
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The amide bond between the phenyl group and piperidine:
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Is relatively stable to hydrolysis compared to esters
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Exhibits restricted rotation due to partial double-bond character
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The carbonyl oxygen can function as a hydrogen bond acceptor
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The phenyl ring:
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Can undergo electrophilic aromatic substitution reactions
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Contributes to the lipophilicity of the molecule
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Can participate in π-π stacking interactions with aromatic systems
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Analytical Characterization
Comprehensive analytical characterization of (4-(Methylamino)piperidin-1-yl)(phenyl)methanone would involve multiple complementary techniques to confirm its structure, assess its purity, and determine its physicochemical properties.
Infrared Spectroscopy
Key expected IR absorptions would include:
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Amide C=O stretch: approximately 1630-1650 cm⁻¹
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N-H stretch (from secondary amine): approximately 3300-3400 cm⁻¹
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C-H stretches (aromatic): approximately 3030-3080 cm⁻¹
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C-H stretches (aliphatic): approximately 2850-2950 cm⁻¹
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C=C stretches (aromatic): approximately 1450-1600 cm⁻¹
Nuclear Magnetic Resonance Spectroscopy
Table 3: Expected NMR Spectral Characteristics
Proton/Carbon Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
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Aromatic protons | 7.30-7.80 (multiplet, 5H) | 125-135 |
Piperidine CH₂ adjacent to amide N | 3.50-4.30 (multiplet, 4H) | 40-50 |
Piperidine CH bearing methylamino | 2.60-3.00 (multiplet, 1H) | 50-60 |
Remaining piperidine CH₂ | 1.50-2.00 (multiplet, 4H) | 25-35 |
N-CH₃ | 2.40-2.50 (singlet, 3H) | 30-35 |
N-H | 1.50-2.00 (broad singlet, 1H) | - |
Carbonyl carbon | - | 170-175 |
Mass Spectrometry
In positive ionization mode mass spectrometry, expected key signals would include:
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Molecular ion [M+H]⁺: m/z 219
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Potential fragment ions:
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Loss of methylamine: m/z 188
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Benzoyl fragment: m/z 105
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Other diagnostic fragments from cleavage of the piperidine ring
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Chromatographic Methods
High-performance liquid chromatography (HPLC) would be suitable for both analysis and purification, typically employing:
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Reverse-phase C18 column
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Mobile phase: acetonitrile/water gradient with buffer (e.g., formic acid, ammonium formate)
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UV detection at approximately 220-230 nm (amide chromophore) and 254-260 nm (phenyl group)
Gas chromatography might be challenging without derivatization due to the polar functional groups and relatively high molecular weight.
Research Applications and Future Directions
The compound (4-(Methylamino)piperidin-1-yl)(phenyl)methanone holds potential for various research applications across multiple disciplines.
Medicinal Chemistry Applications
As a scaffold for developing bioactive compounds, this molecule presents several opportunities:
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Structure-activity relationship (SAR) studies through systematic modification of:
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The phenyl ring (substitution, replacement with other aromatic or heterocyclic systems)
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The methylamino group (extension, branching, replacement with other functionalities)
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The piperidine ring (size alteration, introduction of additional substituents)
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Incorporation into focused compound libraries for biological screening against specific targets or phenotypic assays
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Development of molecular probes by attaching reporter groups (fluorescent tags, photoaffinity labels) at appropriate positions
Organic Synthesis Applications
The molecule could serve as:
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An intermediate in the synthesis of more complex structures
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A model compound for developing selective functionalization methodologies for piperidine derivatives
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A substrate for exploring novel transformations of amide or amine functional groups
Future Research Directions
Several promising research avenues could be pursued:
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Comprehensive determination of physicochemical properties through experimental measurements
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Development of optimized synthetic routes with improved yields and scalability
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Systematic biological screening to identify potential therapeutic applications
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Computational studies to predict binding to potential biological targets
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Investigation of structure-property relationships to guide the design of derivatives with enhanced properties
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